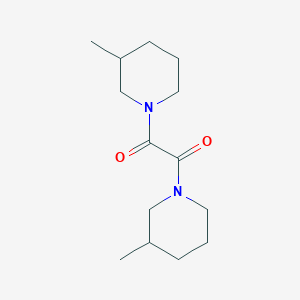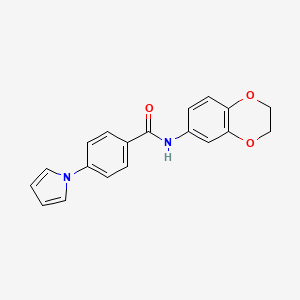
4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate (CPMDC) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been studied for its potential applications in various fields, including cancer treatment, neurological disorders, and drug development. In cancer research, 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has shown promising results in inhibiting the growth of cancer cells, particularly in breast and lung cancer (Wang et al., 2017). In neurological disorders, 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease and Parkinson's disease (Zhou et al., 2019). 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has also been studied as a potential scaffold for the development of new drugs due to its unique structure and biological activity (Wang et al., 2017).
Mécanisme D'action
The mechanism of action of 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation and are overexpressed in many cancers (Wang et al., 2017). 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress and inflammation (Zhou et al., 2019).
Biochemical and Physiological Effects
4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis (Wang et al., 2017). 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines (Zhou et al., 2019). In neurological disorders, 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to protect neurons from oxidative stress and inflammation, as well as improve cognitive function (Zhou et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations (Wang et al., 2017).
Orientations Futures
There are several future directions for 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate research, including further studies on its mechanisms of action, development of new 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate-based drugs, and exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, studies on the pharmacokinetics and toxicity of 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate in vivo are needed to further evaluate its safety and efficacy (Zhou et al., 2019).
Conclusion
In conclusion, 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate (4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate) is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer treatment, neurological disorders, and drug development. Its mechanism of action involves the inhibition of certain enzymes and signaling pathways, and it has various biochemical and physiological effects. While 4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has advantages for lab experiments, it also has limitations, and further research is needed to fully evaluate its potential in various fields.
Méthodes De Synthèse
4-chlorophenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2,4-diphenylcyclobutanone in the presence of a base, followed by the reaction of the resulting intermediate with diethyl oxalate. The final product is obtained after purification and recrystallization (Wang et al., 2017).
Propriétés
IUPAC Name |
1-O-(4-chlorophenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClO4/c1-29-24(27)22-20(16-8-4-2-5-9-16)23(21(22)17-10-6-3-7-11-17)25(28)30-19-14-12-18(26)13-15-19/h2-15,20-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVGYZKXYZKRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-{4-[(3-methylbenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5053552.png)

![2-bromo-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5053591.png)
![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B5053594.png)
![2-methoxy-N'-{4-methoxy-3-[(4-methylphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5053595.png)
![N-(4-methoxyphenyl)-N'-{2-[(4-methylphenyl)amino]-2-oxoethyl}ethanediamide](/img/structure/B5053598.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5053603.png)
![ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate](/img/structure/B5053604.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5053610.png)
![2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5053611.png)

![benzyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5053622.png)

![5-(2,5-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5053635.png)